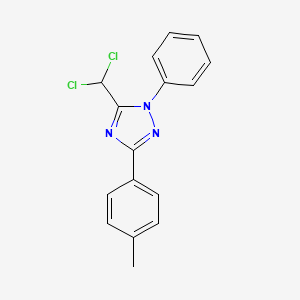
(2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidinone ring, along with the chlorobenzyl and phenylimino substituents, contributes to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde, phenyl isothiocyanate, and a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
(2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives.
科学的研究の応用
Chemistry
In chemistry, (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a lead compound for the development of new drugs. Its biological activities make it a promising candidate for the treatment of various diseases, including infections, inflammation, and cancer.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for the production of a wide range of products.
作用機序
The mechanism of action of (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets involved can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2Z)-5-(4-methylbenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2Z)-5-(4-fluorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, this compound stands out due to the presence of the chlorobenzyl group, which can enhance its biological activity and reactivity
特性
分子式 |
C16H13ClN2OS |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
5-[(4-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19,20) |
InChIキー |
LWGWTZFHTPUPIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl) acetamide](/img/structure/B15100967.png)
![2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B15100981.png)
![N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B15100983.png)
![1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide](/img/structure/B15100991.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101013.png)
![N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanamide](/img/structure/B15101021.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one](/img/structure/B15101029.png)
![3-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B15101036.png)
![ethyl N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B15101039.png)
![3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15101042.png)
![Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15101048.png)
![3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B15101055.png)

